molecular formula C8H9NO3 B13890468 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one

Cat. No.: B13890468
M. Wt: 167.16 g/mol
InChI Key: VBDKJBYOFKTXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 4-position and a methoxy group at the 2-position on the pyridine ring, along with an ethanone group at the 1-position

Preparation Methods

The synthesis of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs with varying functional groups.

Scientific Research Applications

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one can be compared with other similar compounds, such as:

    1-(6-Chloro-4-hydroxy-2-methoxypyridin-3-YL)ethan-1-one: This compound has a chloro group at the 6-position, which may alter its chemical reactivity and biological activity.

    1-(2,4-Dihydroxyquinolin-3-YL)ethan-1-one: This compound has two hydroxy groups on a quinoline ring, which may confer different properties compared to the pyridine derivative.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-acetyl-2-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C8H9NO3/c1-5(10)7-6(11)3-4-9-8(7)12-2/h3-4H,1-2H3,(H,9,11)

InChI Key

VBDKJBYOFKTXPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC=CC1=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.